Dimethyl 2-(1-methylhydrazinyl)but-2-enedioate
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Overview
Description
Dimethyl 2-(1-methylhydrazinyl)but-2-enedioate is a chemical compound with a unique structure that includes a hydrazine functional group attached to a butenedioate backbone. This compound is of interest in various fields of scientific research due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(1-methylhydrazinyl)but-2-enedioate typically involves the reaction of dimethyl but-2-enedioate with methylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification and isolation techniques.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(1-methylhydrazinyl)but-2-enedioate can undergo various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazine compounds.
Scientific Research Applications
Dimethyl 2-(1-methylhydrazinyl)but-2-enedioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 2-(1-methylhydrazinyl)but-2-enedioate involves its interaction with molecular targets through its hydrazine functional group. This group can form covalent bonds with various biomolecules, leading to changes in their structure and function. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Dimethyl but-2-enedioate: A related compound without the hydrazine group.
Dimethyl fumarate: Another ester of butenedioic acid with different reactivity.
Dimethyl maleate: An isomer of dimethyl fumarate with distinct chemical properties.
Uniqueness
Dimethyl 2-(1-methylhydrazinyl)but-2-enedioate is unique due to the presence of the hydrazine group, which imparts distinct reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
58364-79-7 |
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Molecular Formula |
C7H12N2O4 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
dimethyl 2-[amino(methyl)amino]but-2-enedioate |
InChI |
InChI=1S/C7H12N2O4/c1-9(8)5(7(11)13-3)4-6(10)12-2/h4H,8H2,1-3H3 |
InChI Key |
LIYWXTHPVXQBHR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=CC(=O)OC)C(=O)OC)N |
Origin of Product |
United States |
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